(S)-tebuconazole

説明

特性

分子式 |

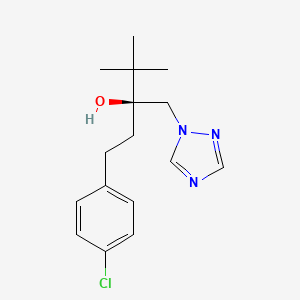

C16H22ClN3O |

|---|---|

分子量 |

307.82 g/mol |

IUPAC名 |

(3S)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m1/s1 |

InChIキー |

PXMNMQRDXWABCY-MRXNPFEDSA-N |

SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

異性体SMILES |

CC(C)(C)[C@@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

正規SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

製品の起源 |

United States |

科学的研究の応用

Agricultural Applications

(S)-tebuconazole is primarily utilized in agriculture to protect crops from fungal pathogens. It is registered for use on a variety of crops, including:

- Cereals : Wheat, barley, oats, and corn.

- Fruits and Vegetables : Cucurbits, nuts, and other horticultural crops.

- Turfgrass : Used in golf courses and sod farms as a fungicide to manage diseases.

Efficacy Against Fungal Diseases

Research has demonstrated that this compound is effective against a range of fungal diseases, including:

- Leaf Spot Diseases : Effective in controlling leaf spots caused by pathogens like Alternaria and Aspergillus.

- Root Rot : Prevents root rot diseases in various crops.

A study indicated that this compound application significantly reduced disease incidence in treated crops compared to untreated controls .

Veterinary Applications

In veterinary medicine, this compound has been studied for its effects on livestock health. A notable study involved administering different concentrations of this compound to pigs over 28 days to observe its effects on growth performance and liver health.

Case Study: Pig Health

The study found no significant differences in growth performance among treated pigs; however, biochemical analyses revealed notable changes in liver enzyme levels after prolonged exposure. Specifically, alkaline phosphatase and cholesterol levels increased significantly in high-dose groups .

| Parameter | Control Group | Tebuconazole Treatment (25 mg/kg) |

|---|---|---|

| Alkaline Phosphatase (IU/L) | Normal Range | Elevated |

| Cholesterol (mg/dL) | Normal Range | Elevated |

This indicates potential hepatotoxicity associated with high doses of this compound.

Environmental Impact Studies

Research into the environmental impact of this compound has focused on its degradation in soil and water systems. Studies have shown that certain microorganisms can degrade this compound effectively.

Microbial Degradation

A field study evaluated the degradation rates of this compound when applied alongside beneficial microorganisms such as Bacillus subtilis and Trichoderma harzianum. The results indicated a degradation efficiency of approximately 44.5% to 49.2% for this compound within 14 days .

| Microorganism | Degradation Rate (%) |

|---|---|

| Bacillus subtilis | 74.3 - 81.5 |

| Trichoderma harzianum | 44.5 - 49.2 |

Toxicological Studies

Toxicological assessments have been crucial in understanding the safety profile of this compound for both humans and animals.

Human Health Case Report

A case report documented a 48-year-old man who experienced hepatotoxicity after exposure to this compound while working with barley seeds without protective gear. Laboratory tests showed elevated liver enzymes that returned to normal after two weeks post-exposure .

| Test Parameter | On Admission | Two Weeks Post-Avoidance | Normal Range |

|---|---|---|---|

| Alanine Aminotransferase (IU/L) | 220 | 17 | 7 - 56 |

| Alkaline Phosphatase (IU/L) | 511 | 240 | 44 - 147 |

This case highlights the importance of safety measures when handling agricultural chemicals.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-tebuconazole relevant to laboratory studies?

- Methodological Answer : Prioritize authoritative databases like the NIST Chemistry WebBook for properties such as solubility, log P (octanol-water partition coefficient), and stability under varying pH/temperature. For example, NIST data indicates a log P of 3.7, suggesting moderate hydrophobicity impacting adsorption studies . Analytical techniques like HPLC or GC-MS should be used to verify purity and degradation products in experimental setups.

Q. How should researchers design controlled experiments to assess this compound adsorption in soil or aquatic systems?

- Methodological Answer : Use batch equilibrium experiments with standardized protocols (e.g., OECD Guideline 106). Key parameters include soil-to-solution ratios (e.g., 1:10 w/v), contact time (24–48 hours), and temperature control (25°C). Include controls for matrix effects and validate results with kinetic models (e.g., Freundlich isotherm) .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

- Methodological Answer : LC-MS/MS is optimal for trace detection (LOQ ≤ 0.1 µg/L). For soil, employ QuEChERS extraction followed by SPE cleanup. Calibration curves must span expected environmental concentrations (0.1–100 µg/L), with recovery rates ≥80% to meet ISO/IEC 17025 standards .

Advanced Research Questions

Q. How can contradictory findings in this compound adsorption studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in organic matter content or ionic strength. Conduct sensitivity analyses using factorial design (e.g., 2^k factorial) to isolate confounding variables. For instance, a study showed adsorption coefficients (Kd) varied from 12–45 L/kg depending on soil organic carbon (SOC) levels . Report statistical confidence intervals and use meta-analysis frameworks (e.g., PRISMA) to synthesize conflicting data .

Q. What metabolic pathways of this compound are observed in non-target organisms, and how do they influence ecotoxicological risk assessments?

- Methodological Answer : Use in vitro microcosm studies with liver microsomes (e.g., rat CYP450 isoforms) to identify phase I metabolites (e.g., hydroxylation) and phase II conjugates. Pair with in silico tools like ECOFATE to model bioaccumulation factors (BCF). Recent findings show BCF > 500 in fish, warranting chronic toxicity testing .

Q. How can researchers optimize experimental designs to study enantiomer-specific effects of this compound?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IC column) to isolate (S)- and (R)-enantiomers. Compare bioactivity via dose-response assays (e.g., EC50 values in algae). A 2023 study found this compound inhibited Chlorella vulgaris growth at EC50 = 1.2 µM, 30% lower than the (R)-form, highlighting stereoselective toxicity .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in tools like GraphPad Prism. Report Hill slopes and EC50 values with 95% CIs. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons (Bonferroni correction) .

Q. How should researchers address potential confounding variables in field studies on this compound persistence?

- Methodological Answer : Implement mixed-effects models to account for spatial heterogeneity (e.g., soil pH gradients). Use GIS mapping to correlate degradation rates (DT50) with environmental covariates (e.g., rainfall, microbial biomass). A 2024 meta-analysis found DT50 ranged from 30–180 days, heavily influenced by regional climate .

Tables for Key Data

Guidance for Contradiction Analysis

- Step 1 : Replicate studies under identical conditions (pH, SOC, temperature) to isolate variables .

- Step 2 : Apply Bradford Hill criteria (e.g., consistency, biological gradient) to assess causality in observational data .

- Step 3 : Use sensitivity analysis software (e.g., SimLab) to quantify parameter uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。